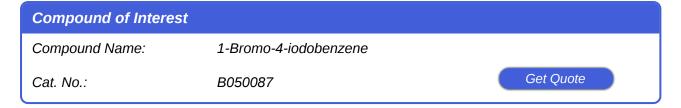


A Comparative Spectroscopic Analysis of 1-Bromo-4-iodobenzene and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1-bromo-4-iodobenzene** and its key derivatives, offering valuable data for compound identification, characterization, and quality control in research and development. The inclusion of nitro, fluoro, and amino substituents allows for an examination of the electronic effects on the spectroscopic properties of the core phenyl ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-bromo-4-iodobenzene** and its selected derivatives.

¹H NMR Spectral Data



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
1-Bromo-4-iodobenzene	CDCl₃	7.53 (d, 2H), 7.22 (d, 2H)[1]
4-Bromo-1-iodo-2- nitrobenzene	-	No data available
4-Bromo-2-fluoro-1-iodobenzene	-	No data available
5-Bromo-2-iodoaniline	CDCl₃	7.46 (d, 1H), 6.88 (d, 1H), 6.60 (dd, 1H), 4.14 (s, 2H, -NH ₂)[2]

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ, ppm)
1-Bromo-4-iodobenzene	-	138.5, 132.0, 122.0, 92.0
4-Bromo-1-iodo-2- nitrobenzene	-	No data available
4-Bromo-2-fluoro-1- iodobenzene	-	No data available
5-Bromo-2-iodoaniline	CDCl ₃	148.1, 140.1, 123.2, 123.0, 117.2, 82.0[2]

FT-IR Spectral Data



Compound	Technique	Key Absorption Bands (cm ⁻¹)	
1-Bromo-4-iodobenzene	KBr Wafer	3070, 1560, 1470, 1380, 1060, 1000, 810, 700, 480[3]	
4-Bromo-1-iodo-2- nitrobenzene	-	No data available	
1-Bromo-3-fluoro-4- iodobenzene	KBr Pellet	Aromatic C-H stretch, C=C stretch, C-Br stretch, C-I stretch, C-F stretch[4]	
5-Bromo-2-iodoaniline	-	N-H stretch, Aromatic C-H stretch, C=C stretch, C-N stretch, C-Br stretch, C-I stretch	

Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
1-Bromo-4- iodobenzene	GC-MS	282, 284	155, 76, 75, 50[3][5]
4-Bromo-1-iodo-2- nitrobenzene	-	327, 329	No data available
4-Bromo-2-fluoro-1-iodobenzene	GC-MS	300, 302	173, 94, 75[6]
5-Bromo-2-iodoaniline	HRMS (ESI)	297.8728 ([M+H]+)	No data available[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7
 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a
 frequency of 300 MHz or higher. Data was acquired with a sufficient number of scans to
 achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)
 relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. Proton decoupling was employed to simplify the spectra. A sufficient number of scans were acquired to obtain a clear spectrum due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was dissolved in a volatile organic solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) was typically used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

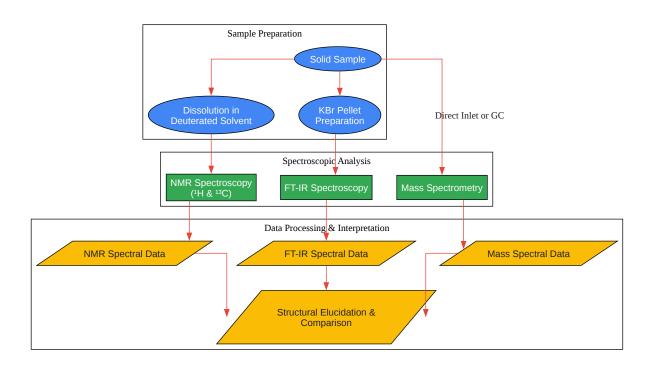


Detection: An electron multiplier detector was used to detect the ions, and the resulting data
was processed to generate a mass spectrum. For High-Resolution Mass Spectrometry
(HRMS) with Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent
and introduced into the ESI source, where it was ionized before entering the high-resolution
mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-bromo-4-iodobenzene** and its derivatives.





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Caption: General workflow for spectroscopic analysis.

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